molecular formula C17H26ClNO3 B3432594 Cyclopentolate Hydrochloride CAS No. 60452-44-0

Cyclopentolate Hydrochloride

Cat. No.: B3432594
CAS No.: 60452-44-0
M. Wt: 327.8 g/mol
InChI Key: RHKZVMUBMXGOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentolate hydrochloride (C₁₇H₂₅NO₃·HCl), a synthetic anticholinergic agent, is widely used in ophthalmology to induce cycloplegia (paralysis of the ciliary muscle) and mydriasis (pupil dilation). Its IUPAC name is 2-(dimethylamino)ethyl (±)-1-hydroxy-α-phenylcyclopentaneacetate hydrochloride, characterized by a cyclopentyl group linked to an esterified phenylacetic acid backbone and a tertiary amine moiety .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKZVMUBMXGOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045390
Record name Cyclopentolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60452-46-2, 5870-29-1, 60452-44-0
Record name Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60452-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentolate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5870-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60452-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentolate hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentolate hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentolate hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOPENTOLATE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTOLATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclopentolate hydrochloride is synthesized through a multi-step process starting with phenylacetic acid and cyclopentanone. The key steps include:

Chemical Reactions Analysis

Cyclopentolate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ocular Examination

Cyclopentolate is extensively utilized during routine eye examinations to achieve mydriasis and cycloplegia. It is particularly beneficial for:

  • Refractive Error Assessment : Essential for accurate measurement in children and patients with suspected pseudomyopia .
  • Preoperative Preparation : Used before surgeries like cataract extraction to enhance visibility and reduce intraoperative complications .

Treatment of Ocular Conditions

Cyclopentolate serves as an adjunctive therapy in various ocular conditions:

  • Anterior Uveitis : Helps prevent posterior synechiae formation between the lens and iris .
  • Management of Childhood Myopia : Studies suggest its role in slowing myopic progression in children .

Case Report on Toxicity

A notable case involved an 8-year-old girl experiencing central nervous system toxicity after receiving cyclopentolate for refraction. Symptoms included disorientation and hallucinations, highlighting the potential risks associated with its use .

Addiction Cases

Several reports document cases of addiction to cyclopentolate eye drops, where patients exhibited withdrawal symptoms upon cessation, indicating misuse potential . One case involved a 39-year-old male with Behçet’s syndrome who reported blurred vision and anxiety when attempting to reduce his dosage after prolonged use .

Pharmacokinetic Profile

Research indicates that peak plasma concentrations of cyclopentolate occur approximately 30 minutes post-administration, with effects lasting several hours . The elimination half-life averages around 111 minutes, demonstrating a relatively rapid clearance from the system.

Comparative Efficacy

Cyclopentolate has been compared to other cycloplegics like tropicamide, showing superior efficacy in achieving deeper mydriasis and prolonged cycloplegic effects, particularly beneficial for pediatric populations .

Safety Profile and Side Effects

While generally safe, cyclopentolate can cause side effects ranging from mild (headaches, drowsiness) to severe (CNS toxicity). A study observed that 1% cyclopentolate instillation led to transient visual disturbances and systemic effects such as nausea in some patients .

Data Summary Table

ApplicationIndicationKey Findings/Notes
Ocular ExaminationMydriasis & CycloplegiaEssential for refractive error assessment
TreatmentAnterior UveitisPrevents posterior synechiae
Pediatric MyopiaSlows progressionEffective in childhood cases
ToxicityCNS EffectsDocumented cases of hallucinations
AddictionWithdrawal SymptomsNotable cases of dependency

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : 327.85 g/mol .
  • Solubility: Highly soluble in water, ethanol, chloroform; sparingly soluble in diethyl ether .
  • pH : Aqueous solution (1 in 50) has a pH of 4.5–5.5 .
  • Melting Point : 135–138°C .

Mechanism of Action : Cyclopentolate competitively inhibits muscarinic acetylcholine receptors in the iris sphincter and ciliary muscles, blocking parasympathetic input and leading to pupil dilation and loss of accommodation .

Comparison with Similar Compounds

Cyclopentolate hydrochloride is often compared to other cycloplegics and mydriatics, such as atropine sulfate , tropicamide , and phenylephrine hydrochloride , based on efficacy, safety, and clinical utility.

Cyclopentolate vs. Atropine Sulfate

  • Onset/Duration :
    • Cyclopentolate: Peak cycloplegia in 10–40 minutes (light vs. dark irides); duration 6–24 hours .
    • Atropine: Slower onset (30–60 minutes) but prolonged duration (7–14 days) .
  • Efficacy :
    • Cyclopentolate achieves comparable cycloplegia to atropine in refractive accommodative esotropia, with residual accommodation ≤0.50 D .
    • Atropine remains preferred for hyperopic children requiring sustained cycloplegia, as cyclopentolate may underestimate refraction by 0.42–0.54 D .
  • Safety :
    • Cyclopentolate has fewer systemic adverse effects (e.g., flushing, tachycardia) than atropine .
    • Atropine gel formulations reduce absorption-related toxicity but prolong recovery .

Cyclopentolate vs. Tropicamide

  • Onset/Duration :
    • Tropicamide acts faster (15–20 minutes) but shorter (4–6 hours) .
  • Efficacy :
    • Tropicamide provides weaker cycloplegia (residual accommodation: 1.50–2.00 D), making it unsuitable for pediatric refraction .
  • Safety :
    • Tropicamide causes fewer ocular side effects (e.g., transient stinging) .

Combination Therapies

  • Cyclomydril® : Combines cyclopentolate (0.2%) and phenylephrine (1%) to synergize mydriasis while minimizing cycloplegia, ideal for intraocular surgery .
  • Proxymetacaine Pre-treatment : Accelerates cyclopentolate’s peak refraction time by 10 minutes in children .

Comparative Data Table

Parameter Cyclopentolate HCl Atropine Sulfate Tropicamide Phenylephrine HCl
Onset 10–40 min 30–60 min 15–20 min 15–30 min
Duration 6–24 hours 7–14 days 4–6 hours 3–6 hours
Cycloplegic Strength ≤0.50 D residual ≤0.25 D residual 1.50–2.00 D residual Minimal
Common Uses Pediatric refraction, uveitis Hyperopia management, chronic inflammation Fundus exams Adjunct for mydriasis
Adverse Effects Transient stinging, systemic anticholinergic effects Systemic toxicity (tachycardia, dry mouth) Mild irritation Hypertension, rebound miosis

Clinical Considerations

  • Iris Pigmentation : Dark irides require longer cyclopentolate instillation (30–40 minutes) for maximal cycloplegia .
  • Addiction Risk : Rare cases of cyclopentolate eye drop addiction due to euphoric side effects reported .

Biological Activity

Cyclopentolate hydrochloride is an anticholinergic agent primarily used in ophthalmology for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which facilitates various diagnostic procedures. This article explores its biological activity, mechanisms of action, clinical applications, and associated case studies.

Cyclopentolate acts as a muscarinic antagonist , blocking the muscarinic acetylcholine receptors (mAChRs) in the eye. The primary receptors involved are:

  • M1 Receptor : Inhibits adenylate cyclase and modulates potassium channels.
  • M5 Receptor : Similar functions to M1, contributing to the physiological effects observed after administration.

By inhibiting these receptors, cyclopentolate prevents the sphincter muscle of the iris from contracting and the ciliary body from accommodating for near vision, resulting in mydriasis and cycloplegia. The onset of these effects typically occurs within 15 to 60 minutes post-application, with recovery lasting up to 24 hours or longer in individuals with darker irises .

Clinical Applications

This compound is predominantly utilized in:

  • Ophthalmic Examinations : To facilitate refraction assessments and fundoscopic examinations.
  • Treatment of Uveitis : Helps alleviate pain by preventing ciliary muscle spasms.
  • Management of Amblyopia : Assists in occluding vision in one eye to promote development in the other.

Dosage and Efficacy

Research indicates that different concentrations of cyclopentolate can yield varying effects on anterior chamber parameters. A study comparing 0.5% and 1% solutions found significant increases in anterior chamber depth (ACD) and volume (ACV) after administration, particularly with the 1% concentration:

ParameterPre-treatment (1%)Post-treatment (1%)Pre-treatment (0.5%)Post-treatment (0.5%)
ACD (mm)2.762 ± 0.282.890 ± 0.252.710 ± 0.282.860 ± 0.27
ACV (mm³)141.40 ± 20.59154.35 ± 19.69137.40 ± 20.48152.93 ± 20.50
IOP (mmHg)13.25 ± 1.7715.13 ± 2.49--

Statistical analysis confirmed significance for ACD and IOP changes following the use of the higher concentration .

Side Effects and Toxicity

While cyclopentolate is generally safe when used as prescribed, there are notable side effects associated with its use, particularly in cases of overdose or misuse:

  • Central Nervous System Effects : Reports have documented symptoms such as hallucinations, seizures, and disorientation following excessive use .
  • Ocular Effects : Prolonged mydriasis can lead to increased intraocular pressure (IOP) and potential complications in patients with glaucoma .

Case Studies

Several case studies illustrate both therapeutic benefits and adverse effects:

  • Case of Overuse : A patient with bilateral keratitis used excessive doses of cyclopentolate leading to keratitis resolution upon cessation but experienced withdrawal symptoms such as tremors and anxiety .
  • Toxicity Report : An incident involving an eight-year-old patient highlighted CNS toxicity after receiving cyclopentolate for refraction, emphasizing the need for careful monitoring during administration .
  • Dependence Issues : A case involving a patient who abused cyclopentolate for its psychoactive effects revealed significant withdrawal symptoms when attempting to discontinue use .

Q & A

Q. What are the standard pharmacopeial methods for assessing the purity of cyclopentolate hydrochloride?

this compound purity is evaluated using:

  • Heavy metals testing : 1.0 g of the compound is tested via Method 1, with a control solution containing ≤20 ppm lead .
  • Related substances analysis : Thin-layer chromatography (TLC) is performed using a silica gel plate. A sample solution (0.20 g in chloroform) is diluted to 1:200 for comparison. Spots are visualized under UV light after sulfuric acid-ethanol spray and heating .
  • Clarity and pH : A 1.0 g/mL aqueous solution must be clear and colorless, with pH 4.5–5.5 .

Q. How is this compound identified in pharmaceutical formulations?

Identification methods include:

  • Reinecke salt test : A 1% solution reacts with Reinecke salt to form a pale red precipitate .
  • Infrared (IR) spectroscopy : A potassium bromide disk method compares the sample’s IR spectrum to a reference standard .
  • Hydrolysis and odor detection : Boiling with sodium hydroxide releases phenylacetic acid, detectable by its odor after nitric acid addition .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the comparative cycloplegic efficacy of this compound versus atropine in pediatric populations?

  • Study design : Randomize subjects into groups (e.g., cyclopentolate vs. atropine) with standardized dosing (e.g., three drops at 10-minute intervals). Use autorefractors to measure residual accommodation at predefined intervals (30–70 minutes post-instillation) .
  • Controls : Include a saline placebo group and control for variables like age and baseline refractive error.
  • Statistical analysis : Apply paired t-tests or ANOVA to compare residual accommodation and pupil dilation metrics .

Q. What methodological considerations are critical when assessing cyclopentolate’s impact on corneal biomechanical properties using ocular response analyzers (ORA)?

  • Parameters : Measure corneal hysteresis (CH), corneal resistance factor (CRF), and intraocular pressure (IOPcc/IOPg) pre- and post-cycloplegia (45 minutes after 1% instillation) .
  • Environmental controls : Maintain consistent room lighting (40–55 lux) to avoid confounding pupillary responses .
  • Data interpretation : Use paired t-tests to compare pre/post differences. Note that CH and IOPcc may show significant changes, while CRF and IOPg remain stable .

Q. How should contradictory findings regarding cyclopentolate’s effect on intraocular pressure (IOP) be reconciled in systematic reviews?

  • Species-specific responses : In dogs, 1% cyclopentolate shows no IOP change , while human studies report transient IOPcc reductions .
  • Measurement techniques : Rebound tonometry (dogs) vs. Goldmann applanation (humans) may yield variability.
  • Study population : Differences in baseline IOP (e.g., healthy vs. glaucoma-prone subjects) can influence outcomes .

Methodological Challenges and Data Contradictions

Q. How can researchers optimize TLC conditions for detecting this compound degradation products?

  • Mobile phase : Use 2-propanol/n-butyl acetate/water/ammonia (28%) (100:60:23:17) for optimal separation .
  • Visualization : Sulfuric acid-ethanol spray followed by heating at 120°C for 30 minutes enhances spot clarity under UV light (254 nm) .
  • Limitations : Ensure chloroform purity to avoid interfering solvent artifacts .

Q. What experimental controls are essential when studying cyclopentolate’s effects on anterior segment parameters using Scheimpflug imaging (Pentacam)?

  • Baseline measurements : Record anterior chamber depth (ACD), volume (ACV), and angle (ACA) pre-cycloplegia .
  • Timing : Perform post-cycloplegia measurements at 45 minutes to capture peak effects .
  • Control group : Include a cycloplegia-free group to account for natural variations in repeated measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentolate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopentolate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.